molecular formula C7H14ClNO B6171899 2-aminospiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers CAS No. 2445793-44-0

2-aminospiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers

Cat. No. B6171899
CAS RN: 2445793-44-0
M. Wt: 163.64 g/mol
InChI Key: JGAXOJILBWACFW-UHFFFAOYSA-N
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Description

2-Aminospiro[3.3]heptan-1-ol hydrochloride is a chemical compound with the molecular formula C7H13NO.ClH . It is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other . The compound is typically stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for 2-aminospiro[3.3]heptan-1-ol hydrochloride is 1S/C7H13NO.ClH/c8-5-4-7(6(5)9)2-1-3-7;/h5-6,9H,1-4,8H2;1H . This code provides a unique representation of the molecule’s structure. The compound contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Physical And Chemical Properties Analysis

The molecular weight of 2-aminospiro[3.3]heptan-1-ol hydrochloride is 163.65 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-aminospiro[3.3]heptan-1-ol hydrochloride involves the reaction of a cyclic ketone with an amine in the presence of a reducing agent to form a spirocyclic intermediate, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "Cyclic ketone (e.g. cyclohexanone)", "Amine (e.g. 2-aminopropan-1-ol)", "Reducing agent (e.g. sodium borohydride)", "Hydrochloric acid", "Solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: The cyclic ketone is reacted with the amine in the presence of the reducing agent to form a spirocyclic intermediate.", "Step 2: The spirocyclic intermediate is hydrolyzed with hydrochloric acid to yield the final product, 2-aminospiro[3.3]heptan-1-ol hydrochloride.", "Overall reaction: Cyclic ketone + Amine + Reducing agent + HCl → 2-aminospiro[3.3]heptan-1-ol hydrochloride" ] }

CAS RN

2445793-44-0

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2-aminospiro[3.3]heptan-3-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-5-4-7(6(5)9)2-1-3-7;/h5-6,9H,1-4,8H2;1H

InChI Key

JGAXOJILBWACFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2O)N.Cl

Purity

95

Origin of Product

United States

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